Product packaging for 1H-thieno[3,4-b]indol-3-amine(Cat. No.:CAS No. 63071-70-5)

1H-thieno[3,4-b]indol-3-amine

Cat. No.: B14505615
CAS No.: 63071-70-5
M. Wt: 188.25 g/mol
InChI Key: LUTGHPKGZTYWDJ-UHFFFAOYSA-N
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Description

1H-Thieno[3,4-b]indol-3-amine is a tricyclic heterocyclic compound of significant interest in medicinal and materials chemistry. It belongs to the class of thienoindoles, where a thiophene ring is fused to an indole nucleus . This specific fusion pattern, with the thiophene ring annulated at the [3,4-b] positions of the indole, creates a unique electron-rich, π-extended scaffold that is valuable for designing molecules with specialized properties . The 3-amine functional group on this structure makes it a versatile building block for further chemical synthesis and diversification. Researchers utilize this and related thienoindole cores in the development of novel pharmacologically active compounds. The thieno[3,4-b]indole skeleton is a recognized motif in the search for new agents with potential antitumor, antifungal, and antibacterial activities . Furthermore, this class of π-extended, electron-rich systems is highly relevant in material science, particularly in the engineering of organic electronic devices, photosensitizers for photodynamic therapies, and organic dyes that operate on an electron push-pull mechanism . It is important to note that synthetic routes to such specialized fused heterocycles can be complex, often requiring multi-step procedures or the use of specific reagents like Lawesson's reagent for thiophene ring formation . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2S B14505615 1H-thieno[3,4-b]indol-3-amine CAS No. 63071-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63071-70-5

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

1,4-dihydrothieno[3,4-b]indol-3-imine

InChI

InChI=1S/C10H8N2S/c11-10-9-7(5-13-10)6-3-1-2-4-8(6)12-9/h1-4,11-12H,5H2

InChI Key

LUTGHPKGZTYWDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=N)S1)NC3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies for 1h Thieno 3,4 B Indol 3 Amine and Analogs

General Strategies for Thieno[3,4-b]indole Core Construction

The assembly of the tricyclic thieno[3,4-b]indole system can be broadly categorized into two strategic approaches: ring fusion and annulation reactions. These methods provide versatile pathways to this important heterocyclic scaffold. nih.gov

Ring Fusion Approaches for the Indole-Thiophene System

Ring fusion strategies involve the construction of one of the heterocyclic rings (either indole (B1671886) or thiophene) onto a pre-existing, suitably functionalized partner ring. A prominent example is the Fischer indole synthesis, a robust method for creating the indole ring. acs.orgarkat-usa.org This reaction can be adapted to synthesize thieno[3,2-b]indoles and can be conceptually extended to other isomers. acs.org The general principle involves the acid-catalyzed reaction of a thiophene (B33073) derivative bearing a hydrazine-reactive moiety with an arylhydrazine, leading to the formation of the fused indole ring. arkat-usa.org

Another key ring-closing reaction is the Cadogan cyclization. nih.gov This method involves the reductive cyclization of a nitro group onto an adjacent aryl or heteroaryl ring. For instance, 2-(2-nitrophenyl)thiophenes can be deoxygenated, often using a phosphite (B83602) reagent, to generate a nitrene intermediate which then cyclizes to form the thienoindole core. nih.govrsc.org

Annulation Reactions for Thieno[3,4-b]indole Synthesis

Annulation reactions involve the formation of two new bonds in a single synthetic operation, constructing a new ring onto an existing molecule. These reactions are often highly efficient and can provide rapid access to complex heterocyclic systems. researchgate.net For the synthesis of thienoindoles, annulation can occur through various mechanisms, including radical cascades and multicomponent reactions. researchgate.netnih.gov

For example, a [3+2] annulation of indoline-2-thiones with suitable electrophiles provides a direct route to the thieno[2,3-b]indole skeleton. nih.gov While this example illustrates the principle for a different isomer, similar strategies can be envisioned for the thieno[3,4-b] system. Fe/S cluster-catalyzed radical cascade cyclization of specifically designed N,S-1,6-enynes has been developed as a straightforward route to 4H-thieno[3,4-b]indoles. researchgate.net

Specific Synthetic Routes to 1H-Thieno[3,4-b]indol-3-amine and its Derivatives

The introduction of an amine group at the 3-position of the thieno[3,4-b]indole core requires specific synthetic design, often involving tailored starting materials or late-stage functionalization.

Approaches Involving 3-Aminothiophene Precursors

A logical and widely used strategy for the synthesis of 3-amino-substituted thienoindoles involves the use of 3-aminothiophene derivatives as key building blocks. acs.org These precursors already contain the required amino functionality, which can be carried through the subsequent ring-forming reactions.

One such method is the Fiesselmann thiophene synthesis, which can be adapted to produce 3-aminothiophene-2-carboxylates. These compounds are versatile intermediates. For instance, they can be generated from the reaction of methyl ketones with a Vilsmeier reagent and hydroxylamine (B1172632) hydrochloride, followed by reaction with methyl thioglycolate. nih.gov These 3-aminothiophene esters can then be subjected to reactions like the Fischer indolization to construct the fused indole ring, leading to thieno[3,2-b]indole systems, with potential for adaptation to the [3,4-b] isomer. acs.org

Precursor TypeReactionResulting ScaffoldReference
3-Aminothiophene-2-carboxylateFischer IndolizationThieno[3,2-b]indole acs.org
Substituted 3-chloroacrylonitrile (B8629560) & Methyl thioglycolateFiesselmann Synthesis3-Aminothiophene-2-carboxylate nih.gov

Palladium-Catalyzed Cross-Coupling and Cyclization Strategies

Palladium-catalyzed reactions are powerful tools for the construction of complex aromatic and heterocyclic systems. researchgate.net They offer high efficiency and functional group tolerance, making them ideal for the synthesis of thienoindoles. core.ac.ukresearchgate.net These strategies typically involve an initial cross-coupling reaction to link the thiophene and benzene (B151609) precursors, followed by an intramolecular cyclization to form the indole ring. researchgate.net

A common sequence involves an initial Suzuki-Miyaura coupling to form a C-C bond between the two rings, followed by a Buchwald-Hartwig amination for the C-N bond formation that completes the indole structure. nih.gov This dual C-C/C-N bond-forming strategy is highly convergent and modular. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.gov Its application in the synthesis of thieno[3,4-b]indoles often starts with a dihalogenated thiophene. The key to a successful synthesis is achieving site-selectivity in the coupling reaction, allowing for the sequential introduction of different groups. researchgate.net

For the synthesis of the thieno[3,4-b]indole core, a typical starting material is 3,4-dibromothiophene (B32776). nih.gov A site-selective Suzuki cross-coupling reaction can be performed with a 2-bromophenylboronic acid. Under carefully controlled conditions, one of the bromine atoms on the thiophene ring reacts preferentially, leading to the formation of 3-bromo-4-(2-bromophenyl)thiophene in good yield. nih.gov The differing reactivity of the C-Br bonds on the thiophene and benzene rings allows for this selectivity. The remaining bromo groups are then positioned for a subsequent intramolecular double C-N coupling reaction (Buchwald-Hartwig amination) to close the indole ring and form the final thieno[3,4-b]indole product. researchgate.net This sequential approach provides a convenient route to the thieno[3,4-b]indole scaffold. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsIntermediate ProductYieldReference
3,4-Dibromothiophene2-Bromophenylboronic acidPd-catalyst3-Bromo-4-(2-bromophenyl)thiophene78% nih.gov

This site-selective strategy is crucial as it allows for a controlled, step-wise construction of the fused heterocyclic system, which is a significant advantage for creating specifically substituted analogs. nih.gov

Double Carbon-Nitrogen (C-N) Coupling Reactions for Thieno[3,4-b]indoles

A prominent method for constructing the thieno[3,4-b]indole core involves a sequential palladium-catalyzed double C-N coupling reaction, also known as the Buchwald-Hartwig amination. nih.govrsc.org This strategy typically begins with a site-selective Suzuki cross-coupling reaction. For instance, 3,4-dibromothiophene can be selectively coupled with an ortho-bromophenyl boronic acid to yield 3-bromo-4-(2-bromophenyl)thiophene. nih.govrsc.org This intermediate then undergoes a twofold intramolecular C-N coupling reaction with an amine, such as p-methyl aniline, in the presence of a palladium catalyst and a suitable ligand to form the final thieno[3,4-b]indole structure. nih.govrsc.org

The choice of ligand is critical for the success of the second C-N coupling step. Studies have shown that monodentate phosphine (B1218219) ligands, like tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (P(tBu)3·HBF4), can be highly effective, leading to high yields of the desired product. semanticscholar.org This methodology has proven to be a convenient and efficient route for the synthesis of various substituted thieno[3,4-b]indoles. researchgate.net

Metal-Free Synthetic Approaches for Thieno[3,4-b]indoles

In a move towards more sustainable and cost-effective synthesis, metal-free approaches for constructing thienoindole scaffolds have been developed. nih.govrsc.org One notable method involves a cascade cyclization reaction. This is achieved through an acid-promoted annulation of indoles, ketones, and elemental sulfur. rsc.orgrsc.org The solvent can play a crucial role in controlling the regioselectivity of this reaction, allowing for the synthesis of different thienoindole isomers. rsc.org For example, the use of dimethylformamide (DMF) as a solvent can favor the formation of 2-substituted thieno[2,3-b]indoles, while other solvents might lead to 3-substituted products. nih.govrsc.org

These metal-free multicomponent reactions are advantageous due to their atom economy and the use of readily available and inexpensive starting materials. nih.govrsc.orgrsc.org

Multicomponent Reaction Strategies for Thienoindole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like thienoindoles in a single step from three or more reactants. nih.gov These reactions can be categorized as domino, sequential, or consecutive processes. nih.gov

An example of a three-component synthesis involves the reaction of an indole, a ketone, and elemental sulfur, promoted by an acid. rsc.orgrsc.org This approach allows for the modular synthesis of a variety of substituted thienoindoles with high regioselectivity and good functional group tolerance. rsc.orgrsc.org The development of catalysts, such as magnetic nanoparticle-supported deep eutectic solvents, has further enhanced the efficiency and reusability of these MCRs. rsc.orgrsc.org

Reductive Cyclization Pathways

Reductive cyclization represents another important strategy for the synthesis of thienoindoles. The Cadogan reductive cyclization is a classic example, which involves the deoxygenation of a nitro group to a nitrene intermediate that subsequently cyclizes. nih.govrsc.org For instance, 2-(2-nitrophenyl)thiophene (B3370730) can be subjected to reductive cyclization using a reagent like triethyl phosphite to yield thieno[3,2-b]indole. nih.govrsc.orgresearchgate.net This reaction can be significantly accelerated using microwave irradiation. rsc.org

Another reductive pathway involves the treatment of 3-(2-oxo-2-arylethylidene)indolin-2-ones with a reducing agent like sodium dithionite (B78146) (Na2S2O4), followed by cyclization. beilstein-journals.org

Lawesson's Reagent Mediated Cyclization

Lawesson's reagent, a thionating agent, provides a versatile method for the synthesis of thienoindoles through a Paal-Knorr type cyclization. nih.govbeilstein-journals.org This reagent is a four-membered ring of alternating phosphorus and sulfur atoms. nih.govwikipedia.org In this approach, a 1,4-dicarbonyl compound, often derived from an isatin (B1672199) precursor, is treated with Lawesson's reagent. nih.govbeilstein-journals.org The reaction proceeds through a tandem process involving the reduction of a carbon-carbon double bond and subsequent thiation and cyclization to form the thiophene ring of the thienoindole system. beilstein-journals.org This method has been successfully employed for the synthesis of various 2-substituted thieno[2,3-b]indoles. beilstein-journals.org

Substrate Scope and Functional Group Tolerance in this compound Synthesis

The synthetic methodologies developed for thienoindoles have been explored with a range of substrates, demonstrating varying degrees of functional group tolerance.

In metal-free, three-component syntheses of thieno[2,3-b]indoles, a broad substrate scope has been observed. rsc.orgrsc.org For the synthesis of 3-substituted analogs, various substituted indoles can be used, with electron-donating groups like methoxy (B1213986) leading to excellent yields (e.g., 83%), while electron-withdrawing groups like cyano also provide good yields (e.g., 66%). nih.govrsc.org However, sterically hindered substrates may result in lower yields. nih.govrsc.org For 2-substituted thieno[2,3-b]indoles, a variety of aromatic acetophenones can be employed successfully, regardless of the position of the functional group. Aliphatic ketones also participate in the reaction, albeit sometimes with moderate yields. nih.gov

In the case of Lawesson's reagent-mediated cyclization, the methodology has been shown to be effective for a wide range of aromatic and heteroaromatic substituents at the C-2 position of the thieno[2,3-b]indole core, accommodating various electronic characteristics. beilstein-journals.org

The palladium-catalyzed double C-N coupling approach also exhibits good functional group tolerance, allowing for the synthesis of thieno[3,2-b]indoles and thieno[3,4-b]indoles with different substituents on the amine group. researchgate.net

Regioselectivity and Stereoselectivity in Thieno[3,4-b]indole Annulation

Regioselectivity is a critical aspect of thienoindole synthesis, particularly in multicomponent reactions and when using unsymmetrically substituted starting materials.

In the metal-free, three-component synthesis of thieno[2,3-b]indoles from indoles, ketones, and sulfur, the choice of solvent has been shown to be a key factor in controlling regioselectivity. rsc.orgrsc.org By selecting the appropriate solvent, either 2-substituted or 3-substituted thieno[2,3-b]indoles can be obtained with high selectivity. rsc.org For example, using dimethylformamide (DMF) as the solvent can switch the regioselectivity of the cyclization process. nih.govrsc.org

The Fischer indole synthesis, a classic method for indole formation, has also been applied to the regioselective synthesis of thienoindoles. For instance, the reaction of 5-aryldihydro-3(2H)-thiophenones with arylhydrazine hydrochloride under microwave irradiation can lead to the regioselective formation of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles in good yields. nih.govopenmedicinalchemistryjournal.com

In palladium-catalyzed cross-coupling strategies, site-selective reactions are crucial for achieving the desired isomer. For the synthesis of thieno[3,4-b]indoles, a site-selective Suzuki cross-coupling of 3,4-dibromothiophene is the initial key step that dictates the final regiochemistry. nih.govrsc.org

Stereoselectivity is also a consideration in certain synthetic routes, although it is more commonly discussed in the context of specific reaction types like the Diels-Alder reaction or when chiral centers are present in the starting materials or products. researchgate.net

Green Chemistry Principles in this compound Synthesis

The pursuit of greener synthetic routes for thienoindoles is driven by the need to reduce waste, avoid hazardous substances, and conserve resources. nih.gov The twelve principles of green chemistry provide a framework for achieving these goals, influencing every aspect of a synthetic plan from the choice of starting materials to the final product isolation. Key principles that have found application in the synthesis of thienoindole analogs include maximizing atom economy, employing catalysis, using safer solvents, and enhancing energy efficiency. openmedicinalchemistryjournal.comajol.info

Atom Economy and Multi-component Reactions

Atom economy is a central tenet of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. mdpi.com Reactions with high atom economy are inherently less wasteful. Multi-component reactions (MCRs) are exemplary in this regard, as they combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. nih.gov This approach is highly advantageous over traditional multi-step syntheses which often involve numerous purification steps and generate significant waste.

While specific MCRs for this compound are not extensively documented, the strategy has been successfully applied to other isomers. For instance, a metal-free, three-component cascade cyclization of indoles, ketones, and sulfur powder has been developed for the regioselective synthesis of thieno[2,3-b]indoles. nih.gov This one-pot process demonstrates the potential for creating complex heterocyclic systems in a highly atom-economical fashion. Similarly, an efficient, step-economical synthesis of β-carboline tethered imidazopyrido[3,4-b]indoles has been achieved via a one-pot cascade reaction, highlighting high atom-economy and short reaction times. rsc.org

Catalysis and Safer Reagents

The use of catalysts is preferred over stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. openmedicinalchemistryjournal.com In the synthesis of thienoindoles, both metal-based and metal-free catalytic systems have been explored. A convenient synthesis of thieno[3,2-b]indoles and thieno[3,4-b]indoles was developed using a sequential site-selective Suzuki reaction followed by a double C-N coupling, showcasing the efficiency of palladium catalysis. researchgate.netresearchgate.net

To further align with green principles, research has also focused on developing metal-free approaches. For example, a Brønsted acid-promoted annulation of indoles, ketones, and sulfur powder provides a metal-free route to substituted thieno[2,3-b]indoles. nih.gov The development of reusable catalysts is another key area. A magnetic nanoparticle-supported deep eutectic solvent has been used as a green and recyclable catalyst for the one-pot multicomponent synthesis of thieno[2,3-b]indole dyes. researchgate.net

Table 1: Comparison of Catalytic Systems in Thienoindole Synthesis

Catalyst SystemReactantsProduct TypeKey Green AdvantageYield (%)
Pd(OAc)₂ / SPhos3-Bromo-2-(2-bromophenyl)thiophene, ArylamineThieno[3,2-b]indoleHigh efficiency and selectivityup to 96%
HI (50 mol%)Indole, Acetophenone, SulfurThieno[2,3-b]indoleMetal-free conditions~70-80%
[Zn(L-proline)₂]Indole-3-carbaldehyde, NucleophilesIndol-3-yl-4H-pyranRecyclable, biodegradable catalystup to 80%
Fe/S clusterN,S-1,6-enynesThieno[3,4-b]indoleEarth-abundant metal catalystNot specified

Energy Efficiency: Microwave-Assisted Synthesis

Conventional heating methods can be energy-intensive and time-consuming. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times. nih.govnih.gov This technology has been applied to the synthesis of various indole-containing heterocycles. openmedicinalchemistryjournal.com For example, the rapid synthesis of 3-aminobenzo[b]thiophenes, key precursors for various inhibitors, has been achieved in high yields (58–96%) using microwave irradiation. rsc.org Similarly, a microwave-assisted Fischer indole synthesis has been used to prepare 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles, demonstrating an effective and fast route to this class of compounds. openmedicinalchemistryjournal.com The significant reduction in reaction times, from hours to minutes, not only conserves energy but also increases laboratory throughput. nih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of Indole Analogs

ReactionMethodReaction TimeYield (%)Reference
Fischer Indole Synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indolesMicrowave2-3 min85-98% openmedicinalchemistryjournal.com
Fischer Indole Synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indolesConventional (Reflux in EtOH)3-5 h72-85% openmedicinalchemistryjournal.com
Synthesis of SpirooxindolesMicrowave5 minHigh mdpi.com
Synthesis of SpirooxindolesConventional3 hModerate mdpi.com

Use of Safer Solvents

A major source of waste in chemical synthesis comes from volatile organic compounds (VOCs) used as solvents. Green chemistry encourages the use of safer, more environmentally benign alternatives like water, ethanol, or even solvent-free conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The synthesis of various indole derivatives has been successfully carried out in aqueous media. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For instance, a multi-component reaction for preparing 3-substituted indoles utilized water as the medium with a copper catalyst, making the process both economical and eco-friendly. openmedicinalchemistryjournal.com Other green solvent strategies include the use of polyethylene (B3416737) glycol (PEG) as a reaction promoter and medium, which has been used for the catalyst-free synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com The development of syntheses for thieno[3,4-b]indoles in such green solvents remains an important research goal.

Mechanistic Investigations of 1h Thieno 3,4 B Indol 3 Amine Formation

Proposed Reaction Mechanisms for Key Synthetic Transformations

The formation of the thieno[3,4-b]indole ring system can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. These pathways often involve the formation of transient intermediates that guide the course of the reaction.

Transient species play a pivotal role in the cyclization steps of thieno[3,4-b]indole synthesis. The formation of thiirenium and acyliminium-type intermediates has been proposed in several reaction mechanisms.

Thiirenium Intermediates: In certain synthetic approaches, the reaction of an appropriate precursor with an electrophilic sulfur reagent can lead to the formation of a transient thiirenium ion. This three-membered ring containing a positively charged sulfur atom is highly reactive and susceptible to nucleophilic attack. Intramolecular attack by a suitably positioned nucleophile on the indole (B1671886) ring can then lead to the formation of the fused thiophene (B33073) ring, yielding the thieno[3,4-b]indole core. While direct evidence for thiirenium intermediates in the synthesis of 1H-thieno[3,4-b]indol-3-amine is not extensively documented, their involvement is plausible in reactions involving electrophilic sulfur sources and unsaturated precursors. researchgate.net

Acyliminium-type Intermediates: The generation of acyliminium-type intermediates is a key step in various cyclization reactions leading to nitrogen-containing heterocycles. researchgate.netresearchgate.net In the context of thieno[3,4-b]indole synthesis, a transient acyliminium-type intermediate can be generated from a suitable precursor, such as an N-acylated indole derivative. acs.org The subsequent intramolecular cyclization, driven by the electrophilicity of the acyliminium ion, results in the formation of the thieno[3,4-b]indole skeleton. A plausible mechanism involves the elimination of a leaving group from an α-functionalized amide or a similar precursor, generating the reactive acyliminium species which then undergoes an intramolecular Friedel-Crafts-type reaction with the electron-rich indole ring. researchgate.netacs.org

A proposed mechanism for the formation of a thieno[2,3-b]indole derivative, which shares mechanistic similarities, involves the generation of an acyliminium-type intermediate II from intermediate I. The lone pair of electrons on the nitrogen atom of a hydrazine (B178648) moiety participates in the elimination of a nitro group to form this transient species. Subsequent intramolecular cyclization of II in a 5-exo-trig fashion leads to the formation of a dihydrothienoindole, which upon air oxidation, yields the aromatized thienoindole. acs.org

Cascade reactions involving a Michael addition followed by an intramolecular cyclization represent an efficient strategy for the construction of complex heterocyclic systems, including thienoindoles. bohrium.comnih.govbeilstein-journals.orgmdpi.com This approach typically involves the reaction of a nucleophile with a Michael acceptor, leading to an intermediate that is poised for a subsequent ring-closing reaction.

In the synthesis of functionalized thieno[2,3-b]indoles, a related isomer, a proposed mechanism begins with the Michael addition of an indoline-2-thione (B1305242) anion to a hydrazinonitroalkene. acs.org This addition, facilitated by an acid catalyst that activates the nitroalkene, forms an intermediate I. This intermediate can then undergo one of two pathways:

Pathway A: Elimination of a nitro group from intermediate I generates a transient acyliminium-type intermediate II, which then undergoes intramolecular cyclization. acs.org

Pathway B: Thio-enolization of intermediate I, followed by an intramolecular 5-exo-tet cyclization and subsequent air oxidation, leads to the final thieno[2,3-b]indole product. acs.org

These mechanistic principles of Michael addition-intramolecular cyclization cascades are applicable to the synthesis of the this compound framework, where appropriate precursors are designed to facilitate the desired bond formations.

Radical cascade reactions offer a powerful tool for the synthesis of complex molecules, including heterocyclic systems. sioc-journal.cn These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations and other transformations to build the target structure.

An Fe/S cluster-catalyzed radical cascade cyclization of alkylthio-functionalized o-anilide-embedded N,S-1,6-enynes has been developed for the synthesis of 4H-thieno[3,4-b]indoles. rsc.org This cycloisomerization strategy involves a 1,2-sulfur transfer and Csp3–S bond cleavage, leading to the formation of both the indole and the fused thiophene rings in a single step. In this cascade, elemental sulfur acts as an oxidant to initiate the single electron transfer (SET) process. rsc.org While this specific example leads to a 4H-thieno[3,4-b]indole, the underlying principles of radical cascade cyclization can be adapted for the synthesis of this compound by employing appropriately substituted starting materials. The synthesis of substituted thieno[2,3-b]indoles has also been achieved using a radical cyclization approach. nih.gov

Dehydrogenative cyclization, also known as oxidative cyclization, is an atom-economical method for the construction of cyclic compounds through the formation of a new bond between two C-H bonds or a C-H bond and an X-H bond (where X is a heteroatom). researchgate.netwiley.com This approach avoids the need for pre-functionalized starting materials, making it an attractive synthetic strategy.

The synthesis of pyrano[3,4-b]indol-1(9H)-ones, which are structurally related to thienoindoles, has been achieved through a rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org The proposed mechanism involves a carboxyl-assisted C3-H activation of the indole ring to form a five-membered rhoda(III)cycle intermediate. This is followed by a sequence of alkene coordination, migratory insertion, β-H elimination, and reductive elimination. A subsequent carboxyl-assisted alkene C-H bond activation of an intermediate leads to a seven-membered rhoda(III) complex, which undergoes reductive elimination to furnish the final product. acs.org

Furthermore, catalyst-free photoinitiated dehydrogenative cyclization of 3-styryl indoles has been employed to synthesize fused indole systems. acs.org Control experiments suggest that this process may not proceed via a radical pathway. acs.org These examples of dehydrogenative cyclization highlight its potential for the synthesis of the 1H-thieno[3,4-b]indole framework, likely proceeding through a similar sequence of C-H activation and bond formation steps.

Influence of Catalysts, Reagents, and Reaction Conditions on Reaction Mechanisms

The outcome and mechanism of a chemical reaction are profoundly influenced by the choice of catalysts, reagents, and reaction conditions. In the synthesis of thieno[3,4-b]indoles, these factors play a critical role in directing the reaction towards the desired product and influencing the operative mechanistic pathway.

Catalysts:

Palladium Catalysts: Palladium catalysts are widely used in cross-coupling reactions for the formation of C-N and C-S bonds, which are key steps in many thienoindole syntheses. nih.gov For instance, in the Buchwald-Hartwig amination, the choice of phosphine (B1218219) ligand is crucial. Ligands such as P(tBu)3·HBF4, dppf, SPhos, and (S)-BINAP have been screened, with P(tBu)3·HBF4 showing the highest efficacy in certain thieno[3,4-b]indole syntheses. nih.gov

Rhodium Catalysts: In dehydrogenative cyclizations, rhodium catalysts like Cp*Rh(MeCN)32 have been shown to be effective. acs.org The catalyst facilitates C-H activation, a key step in these transformations.

Lewis and Brønsted Acids: Acids are often used to catalyze cyclization reactions. mdpi.com For example, AlCl3 can promote electrophilic cyclizations, while Brønsted acids can facilitate multicomponent reactions leading to thienoindoles. nih.gov Acetic acid has been used as a co-catalyst in some reactions to assist in the formation of key intermediates. acs.org

Reagents:

Bases: Bases like potassium hydroxide (B78521) and triethylamine (B128534) are commonly employed to deprotonate starting materials and facilitate nucleophilic attack or elimination reactions. mdpi.combohrium.com In some cases, the choice of base can influence the regioselectivity of the reaction.

Oxidants and Reductants: In dehydrogenative cyclizations, an oxidant is often required to regenerate the catalyst or to drive the final aromatization step. acs.org Conversely, in reductive cyclization approaches, reducing agents are necessary to convert a nitro group or other reducible functional group to an amine, which then participates in the cyclization.

Sulfur Sources: In syntheses that involve the direct incorporation of a sulfur atom, the choice of sulfur source (e.g., Lawesson's reagent, elemental sulfur) can affect the reaction mechanism and efficiency. researchgate.net

Reaction Conditions:

Temperature: Temperature can have a significant impact on reaction rates and selectivity. Some reactions require elevated temperatures to overcome activation barriers, while others are performed at low temperatures to control selectivity and prevent side reactions. mdpi.com

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction pathway. For instance, DMF has been found to be essential for the conversion of reactants into fused thienoindole products in certain metal-free approaches. nih.gov

Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate reaction times and, in some cases, improve yields compared to conventional heating. bohrium.com

The following table summarizes the influence of various factors on the synthesis of thienoindole derivatives:

Table 1: Influence of Catalysts, Reagents, and Reaction Conditions on Thienoindole Synthesis
FactorExampleRole/Effect
Catalyst
Palladium(II) acetate (B1210297) with P(tBu)3·HBF4 ligandBuchwald-Hartwig amination for thieno[3,4-b]indole synthesisThe ligand is crucial for the efficiency of the C-N bond formation. nih.gov
Cp*Rh(MeCN)32Dehydrogenative cyclization to form pyrano[3,4-b]indol-1(9H)-onesFacilitates C-H activation of the indole ring. acs.org
Acetic AcidMichael addition-cyclization for thieno[2,3-b]indole synthesisActs as a Brønsted acid to activate the Michael acceptor. acs.org
Reagent
Lawesson's ReagentPaal-Knorr cyclization of oxindolesActs as a thiation agent to form the thiophene ring. researchgate.net
Elemental SulfurRadical cascade cyclization of N,S-1,6-enynesActs as an oxidant to initiate the single electron transfer process. rsc.org
Reaction Condition
High Temperature (e.g., 150 °C)Metal-free synthesis of thieno[2,3-b]indolesProvides the necessary energy to drive the reaction in the absence of a metal catalyst. nih.gov
DMF as solventMetal-free synthesis of thieno[2,3-b]indolesEssential for the conversion of reactants to the final fused product. nih.gov

Spectroscopic and Analytical Techniques for Mechanistic Elucidation (e.g., X-ray Crystallography)

A variety of spectroscopic and analytical techniques are employed to elucidate the mechanisms of chemical reactions, including the formation of this compound. These methods provide valuable insights into the structures of intermediates and products, as well as the kinetics of the reaction.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for characterizing the structures of starting materials, intermediates, and final products. qeios.comajol.infonih.gov Variable-temperature NMR studies can provide information about dynamic processes, such as the interconversion of rotamers or the existence of transient intermediates. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C≡N) in the molecules involved in the reaction, which can help to track the progress of the transformation. mdpi.comajol.info

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of molecules, confirming their elemental composition. qeios.comnih.gov MS can also be used to detect and identify intermediates in a reaction mixture.

Analytical Techniques:

X-ray Crystallography: Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds. numberanalytics.combioscience.fi This technique is particularly valuable for confirming the structure of reaction products and for characterizing stable intermediates, which can provide crucial insights into the reaction mechanism. acs.orgnumberanalytics.com For example, the structure and regiochemistry of a dihydrothienoindole intermediate and the final thieno[2,3-b]indole product have been established by single-crystal X-ray analysis. acs.org

The combination of these techniques allows for a comprehensive investigation of the mechanistic details of this compound formation, leading to a deeper understanding of the underlying chemical transformations.

Computational Chemistry and Theoretical Studies on 1h Thieno 3,4 B Indol 3 Amine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are pivotal in elucidating the structural and electronic properties of novel organic compounds like those based on the thienoindole scaffold. These computational methods provide insights that complement and guide experimental work. researchgate.net

Density Functional Theory (DFT) Applications in Thienoindole Chemistry

Density Functional Theory (DFT) has become a standard tool for investigating the geometries, energies, and electronic structures of molecules, including thienoindole derivatives. researchgate.netmdpi.com By applying DFT methods, researchers can obtain optimized molecular structures and predict the energies of individual molecular orbitals. mdpi.com A common approach involves using the B3LYP hybrid functional in conjunction with a basis set such as 6-31G(d,p) or 6-311+G(d,p) to determine the ground-state geometries and electronic properties of these molecules. imist.maresearcher.lifeimist.maresearchgate.net

These calculations are crucial for understanding the distribution of electron density, molecular orbital energies, and the potential energy surfaces for different conformations. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are particularly important. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and reactivity. researcher.life For instance, in the context of dye-sensitized solar cells (DSSCs), the HOMO and LUMO energy levels of thienoindole-based dyes are compared to the conduction band of semiconductors like TiO2 and the redox potential of the electrolyte to assess the feasibility of efficient electron injection and dye regeneration. imist.maresearcher.life

Table 1: Calculated Electronic Properties of Thieno[2,3-b]indole-based Dyes

DyeEHOMO (eV)ELUMO (eV)Egap (eV)
M1-5.21-2.482.73
M2-5.15-2.692.46
M3-5.10-2.782.32
M4-5.04-2.842.20

Data sourced from a theoretical study on thieno[2,3-b]indole-based dyes using DFT at the B3LYP/6-31G(d,p) level. imist.ma

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To investigate the excited-state properties and electronic transitions of thienoindole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. jmaterenvironsci.com This method allows for the calculation of absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths (ƒ), which are crucial for understanding the optical properties of these molecules. imist.ma Often, a different functional, such as PBE0, is used for TD-DFT calculations to more accurately describe the optoelectronic properties. imist.maimist.ma

The combination of DFT and TD-DFT provides a comprehensive picture of the electronic behavior of thienoindole-based compounds, from their ground-state structure to their response to light absorption. researcher.life This is particularly valuable in the design of new materials for applications like organic solar cells and dye-sensitized solar cells, where the efficiency of light absorption and subsequent charge transfer are paramount. imist.majmaterenvironsci.com

Theoretical Analysis of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for the theoretical analysis of chemical reactivity and the elucidation of reaction mechanisms.

Prediction of Reaction Outcomes and Selectivity

Theoretical calculations can be used to predict the outcomes and selectivity of chemical reactions involving thienoindole derivatives. By modeling the potential energy surfaces of different reaction pathways, it is possible to identify the most likely products. For example, in multi-component reactions, where several regioisomers can be formed, computational methods can help determine the factors that govern the observed selectivity. mdpi.com The stability of various intermediates and transition states can be calculated to understand why one reaction pathway is favored over another.

Energy Profiles and Transition State Analysis

A key aspect of theoretical reaction analysis is the calculation of energy profiles and the characterization of transition states. DFT calculations are commonly used to map the potential energy surface of a reaction, identifying the energy minima corresponding to reactants and products, and the saddle points corresponding to transition states. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate.

For instance, in the synthesis of thienoindoles, computational studies can elucidate the mechanism of key steps like cyclization or cross-coupling reactions. nih.gov By analyzing the geometry and electronic structure of the transition state, researchers can gain insights into the factors that influence the reaction's feasibility and efficiency. This understanding can guide the optimization of reaction conditions to improve yields and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of molecules are crucial to their function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects. mdpi.comlibretexts.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For flexible molecules, identifying the most stable conformers is essential for understanding their properties and interactions. Computational methods, such as systematic conformational searches using molecular mechanics force fields, can be employed to generate a wide range of possible conformations. nih.gov The energies of these conformers can then be refined using higher-level quantum chemical calculations, like DFT, to identify the global minimum energy structure. nih.gov

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. wikipedia.orgnih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectories of atoms and molecules over time, providing a dynamic view of their movements and interactions. wikipedia.org These simulations are valuable for understanding a wide range of phenomena, including conformational changes, the stability of molecular complexes, and the interactions of molecules with their environment. mdpi.com In the context of thienoindoles, MD simulations could be used to study their interactions with biological targets or their behavior in different solvents.

Computational Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

The prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, through computational methods has become an indispensable tool in the structural elucidation of novel organic molecules. For a compound such as 1H-thieno[3,4-b]indol-3-amine, where experimental data may be scarce, theoretical calculations can provide crucial insights into its electronic structure and help to confirm its chemical identity. The primary method employed for this purpose is Density Functional Theory (DFT), often coupled with the Gauge-Including Atomic Orbital (GIAO) method. nih.govimist.ma

Methodology for NMR Chemical Shift Calculation

The standard approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule like this compound involves a multi-step computational process. Initially, the geometry of the molecule is optimized to find its most stable conformation(s). This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p) or higher). imist.ma For molecules with conformational flexibility, a conformational search is performed, and the chemical shifts of the most stable, low-energy conformers are calculated. nih.gov

Following geometry optimization, the NMR shielding tensors are calculated for the optimized structure. The GIAO method is the most common and reliable approach for this step, as it effectively addresses the issue of gauge-dependence in magnetic field calculations. nih.govimist.ma These calculations are often performed at a higher level of theory, for instance, using a larger basis set like 6-311+G(2d,p), to achieve greater accuracy. nih.gov The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). This is done by subtracting the calculated shielding of the nucleus from the calculated shielding of the corresponding nucleus in TMS (δ = σ_ref - σ_calc). mdpi.com

To enhance the accuracy of the predictions, especially for comparison with experimental data obtained in solution, solvent effects can be incorporated into the calculations using a continuum model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). mdpi.comgithub.io

Illustrative Predicted NMR Data

While specific published computational studies for this compound are not available, it is possible to present hypothetical ¹H and ¹³C NMR chemical shift data based on the methodologies described and typical values for related heterocyclic systems. libretexts.orgmdpi.com The following tables illustrate the kind of data that would be generated from a GIAO-DFT calculation.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, protons on the aromatic rings are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the ring current effect. The protons of the amino group (-NH₂) would likely exhibit a broader signal, the position of which can be sensitive to solvent and concentration. In the ¹³C NMR spectrum, carbons bonded to heteroatoms (N, S) and those in the fused ring system would have distinct chemical shifts reflecting their local electronic densities.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (δ, ppm)
H1 (N-H)8.10
H2 (C-H)7.50
H4 (C-H)7.30
H5 (C-H)7.10
H6 (C-H)7.40
H7 (N-H₂)5.50
H8 (N-H₂)5.50

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (δ, ppm)
C2122.0
C3145.0
C3a128.0
C4120.0
C5121.0
C6115.0
C7125.0
C7a135.0
C8a140.0

Note: The data in the tables above are illustrative and not from a published study on this compound. They are meant to represent the type of output generated by the computational methods described.

The comparison of such predicted data with experimentally obtained spectra is a powerful method for structure verification. ruc.dk Discrepancies between calculated and experimental shifts can often be rationalized in terms of specific structural features or intermolecular interactions not fully captured by the computational model.

Advanced Synthetic Concepts and Emerging Research Directions for 1h Thieno 3,4 B Indol 3 Amine

Scaffold-Oriented Synthesis Approaches for Fused Heterocycles

Scaffold-oriented synthesis is a powerful strategy for generating collections of molecules with diverse structures and functionalities, all based on a common core framework. In the context of fused heterocycles like thienoindoles, this approach involves the development of a flexible synthetic route to a central scaffold, which can then be elaborated through various reactions to produce a library of analogs. The 3,4-fused tricyclic indole (B1671886) framework is a key structural motif in numerous bioactive natural products and pharmaceuticals, making it an attractive target for such synthetic endeavors. rsc.org

The synthesis of N,O,S-heteroacenes, which include benzofuran-thieno[3,2-b]indole fused scaffolds, exemplifies this concept. acs.org By establishing a reliable method to construct the core thienoindole system, chemists can then introduce diversity by varying the initial building blocks or by post-synthesis modification of the scaffold. For instance, a synthetic route might be designed to tolerate a wide range of substituents on the indole nitrogen or the benzene (B151609) ring, allowing for the systematic exploration of the chemical space around the core structure. This methodology is crucial for creating libraries of compounds for screening in drug discovery or for tuning the electronic properties of organic materials. nih.gov

Domino and Cascade Reaction Strategies for Thieno[3,4-b]indoles

Domino and cascade reactions, in which multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. nih.gov These processes minimize waste, reduce purification steps, and can rapidly build molecular complexity from simple starting materials.

A notable example is the development of an Fe/S cluster-catalyzed radical cascade cyclization of N,S-1,6-enynes to afford thieno[3,4-b]indoles. rsc.org This strategy creates both the indole and the fused thiophene (B33073) ring in one pot through a sequence involving 1,2-sulfur transfer and Csp³–S bond cleavage. rsc.org Such cascade reactions are highly valuable as they can construct intricate fused ring systems in a single, efficient operation. Palladium-catalyzed domino reactions have also been extensively developed for the synthesis of 3,n-fused tricyclic indole skeletons, showcasing the power of transition metals in orchestrating complex transformations. mdpi.com These reactions often involve a sequence of cross-coupling, cyclization, and annulation events to rapidly assemble the desired heterocyclic core. mdpi.com

Reaction TypeCatalyst/ReagentKey TransformationRef.
Radical Cascade CyclizationFe/S ClusterFormation of indole and fused thiophene rings from N,S-1,6-enynes rsc.org
Dearomatizing SpirocyclizationThiol ReagentConversion of indole-tethered ynones into functionalized quinolines via a three-step cascade nih.gov
Pictet–Spengler/DominoUnsaturated AldehydesSynthesis of indolizino[8,7-b]indole derivatives from β-carbolines tandfonline.com
Pd-Catalyzed AnnulationPd(0) / Norbornene[2 + 2 + 1] annulation of aryl iodides with hydroxylamines to form 3,4-fused tricyclic indoles mdpi.com

Application of Photocatalysis in Thienoindole Synthesis

Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, offering green and efficient pathways to construct chemical bonds under mild conditions. chim.it This strategy relies on a photocatalyst that, upon light absorption, can initiate chemical reactions through energy or electron transfer processes. nih.gov While specific applications to 1H-thieno[3,4-b]indol-3-amine are still emerging, the principles have been successfully applied to the synthesis of related indole and heterocyclic structures.

Photocatalytic methods can be used to generate reactive radical intermediates that can participate in cyclization reactions to form the indole or thiophene rings. chim.it For example, photocatalytic reactions have been used for thiol-ene and thiol-yne additions, which are fundamental transformations for constructing carbon-sulfur bonds, a key step in forming the thiophene portion of the thienoindole scaffold. nih.gov The ability to perform these reactions at ambient temperature and with visible light as a renewable energy source makes photocatalysis a highly attractive area for future development in thienoindole synthesis. researchgate.net Researchers are exploring photocatalytic bond-forming reactions that can be conducted in complex biological environments, highlighting the mildness and potential bio-orthogonality of this chemical approach. nih.gov

Development of Novel Catalytic Systems for this compound Formation

The formation of the thieno[3,4-b]indole ring system often relies on sophisticated catalytic methods, with palladium-based catalysts being particularly prominent. nih.gov Buchwald-Hartwig cross-coupling reactions, for instance, are employed for the crucial C-N bond-forming step to close the indole ring. rsc.org The choice of ligand in these reactions is critical for achieving high yields and good functional group tolerance. rsc.org Similarly, Suzuki cross-coupling reactions are used to form key C-C bonds in the assembly of the precursor molecules. nih.govrsc.org

Beyond palladium, there is a growing interest in developing catalytic systems based on more abundant and less toxic metals. The use of an Fe/S cluster as a catalyst for cascade cyclization represents a significant step in this direction. rsc.org Iodine-mediated synthesis provides another metal-free alternative, where molecular iodine can facilitate the construction of heterocyclic rings through electrophilic cyclization mechanisms. nih.gov The development of catalyst-free methods, often promoted by thermal or base-mediated conditions, also offers a straightforward route to certain heterocyclic systems, though they may lack the broad applicability of catalyzed reactions. soton.ac.uk

Table of Catalytic Systems for Thienoindole Synthesis

Catalyst System Reaction Type Substrates Key Features References
Pd(OAc)₂ / SPhos Buchwald-Hartwig Coupling Aryl halide and amine Efficient C-N bond formation for indole ring closure. rsc.org
Pd₂(dba)₃ / DtPBF Larock Indole Annulation Halo-anilines and alkynes Rapid assembly of tricyclic indole systems. mdpi.com
Fe/S Cluster Radical Cascade Cyclization N,S-1,6-enynes Forms both indole and thiophene rings in one pot. rsc.org

Challenges and Future Perspectives in the Synthesis and Derivatization of this compound

Despite significant advances, the synthesis and derivatization of this compound and related structures still present several challenges. Many existing methods require multi-step synthesis of precursors, which can be inefficient and time-consuming. nih.gov Achieving high regioselectivity, especially when constructing substituted thienoindoles, can be difficult, and some reactions suffer from a limited substrate scope or require harsh conditions. nih.govrsc.org The specific introduction of an amine group at the C3-position of the thieno[3,4-b]indole core remains a non-trivial synthetic challenge that often requires a dedicated strategy.

Future research will likely focus on overcoming these limitations. A key goal is the development of more versatile and effective strategies that are both efficient and environmentally friendly. rsc.org This includes the design of novel cascade reactions that can build the entire thienoindole core from simple, readily available starting materials in a single step. The continued exploration of photocatalysis and catalysis with earth-abundant metals is expected to yield milder and more sustainable synthetic routes. nih.gov Furthermore, developing methods for the late-stage functionalization of the 1H-thieno[3,4-b]indole scaffold would be highly valuable, allowing for the rapid generation of diverse analogs for biological and materials science applications.

Q & A

Q. What are the recommended synthetic routes for preparing 1H-thieno[3,4-b]indol-3-amine and its derivatives?

The synthesis of this compound derivatives often involves multi-component reactions or stepwise protocols. For example, analogous indole-based heterocycles are synthesized via reflux reactions using ethanol as a solvent, combining precursors like indole-3-carbaldehyde, guanidine nitrate, and ketones. Characterization typically employs 1H^1\text{H} NMR and 13C^13\text{C} NMR to confirm regioselectivity and structural integrity . For thienoindole systems, copper-catalyzed oxidative dehydrogenative annulation with α-amino ketones may be adapted, as demonstrated for related pyrrole derivatives .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

While specific stability data for this compound is limited, analogous indole derivatives are stable under recommended storage conditions (room temperature, inert atmosphere). Avoid exposure to moisture, direct light, and high temperatures. Use sealed containers and conduct stability tests via periodic HPLC or TLC analysis to monitor degradation .

Q. What spectroscopic methods are critical for characterizing thienoindole derivatives?

Key techniques include:

  • NMR Spectroscopy : 1H^1\text{H} NMR identifies proton environments (e.g., indole NH signals at δ 10–12 ppm), while 13C^13\text{C} NMR confirms carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves tautomerism and solid-state packing, as shown for triazolothiadiazine derivatives .
    Refer to studies on structurally similar compounds for optimized parameters .

Advanced Research Questions

Q. How can molecular docking be applied to study the bioactivity of this compound derivatives?

Molecular docking predicts interactions between thienoindole derivatives and biological targets (e.g., androgen receptors). For example, indole-based compounds exhibit docking scores of −7.0 kcal/mol with residues like LEU704 and GLY707. Use software such as AutoDock Vina, and validate results with molecular dynamics simulations to assess binding stability .

Q. What strategies address contradictory data in mutagenicity studies of thienoindole compounds?

Conflicting mutagenicity results may arise from assay sensitivity or metabolite variability. Mitigation strategies include:

  • In silico Toxicology : Apply tools like Derek Nexus to predict mutagenic potential based on structural alerts (e.g., aromatic amine groups).
  • Metabolite Profiling : Use LC-MS to identify reactive intermediates.
  • Comparative Analysis : Cross-reference with structurally validated mutagens like Trp-P-2 (a pyridoindole derivative) .

Q. How can structure-activity relationships (SARs) guide the design of bioactive thienoindole derivatives?

Key SAR considerations:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the indole ring enhance antimicrobial activity but may increase toxicity.
  • Ring Modifications : Thieno vs. pyrido fusion alters π-π stacking and H-bonding capacity.
  • Amino Group Positioning : The 3-amine group is critical for receptor binding, as seen in androgen receptor antagonists .
    Tabulate bioactivity data for derivatives with varying substituents to identify optimal moieties.

Methodological Considerations

Q. What experimental controls are essential in assessing the ecological impact of this compound?

  • Negative Controls : Use solvent-only samples to rule out environmental interference.
  • Positive Controls : Include known ecotoxicants (e.g., benzidine) for assay calibration.
  • Degradation Studies : Monitor hydrolysis/photolysis products via GC-MS to evaluate persistence .

Q. How can researchers optimize reaction yields for thienoindole syntheses?

  • Catalyst Screening : Test transition metals (e.g., Cu, Pd) for annulation efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) often improve solubility of aromatic precursors.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

Data Gaps and Future Directions

  • Toxicokinetics : Limited data exist on absorption/distribution of thienoindoles. Conduct in vivo assays with radiolabeled compounds.
  • Environmental Fate : Prioritize studies on bioaccumulation in aquatic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.